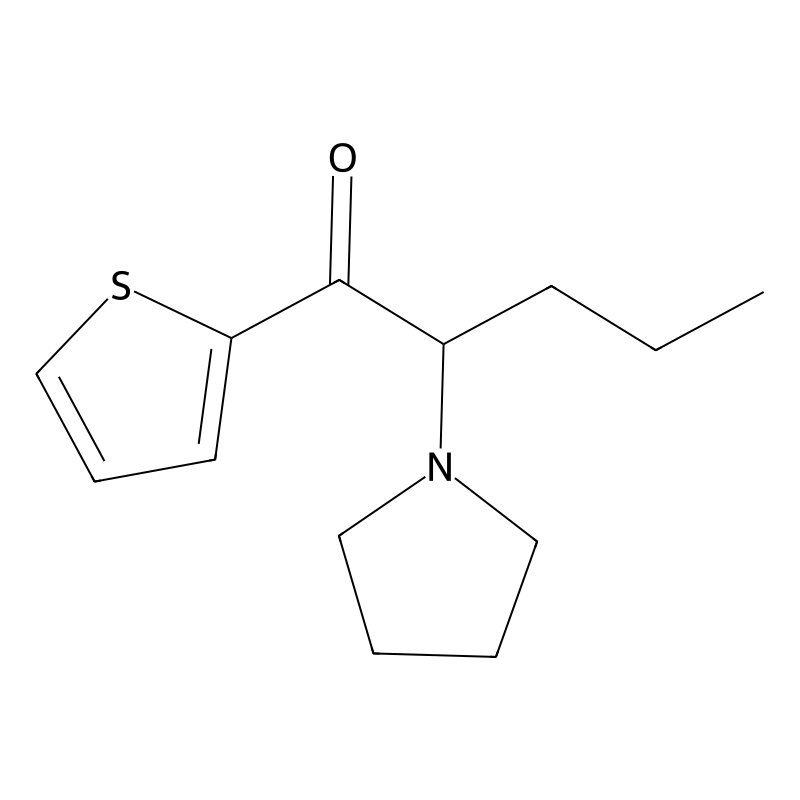

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one (CAS: 1400742-66-6), commonly known as α-PVT, is a synthetic cathinone derivative characterized by the bioisosteric replacement of a conventional phenyl ring with a thiophene moiety. In analytical, forensic, and toxicological procurement, this compound is primarily sourced as a high-purity reference material for mass spectrometry calibration, chromatographic method validation, and in vitro metabolic profiling. Its distinct structural features dictate specific physicochemical properties, including an XLogP3 of approximately 3.5, which govern its behavior in reverse-phase liquid chromatography and extraction protocols. Procuring authenticated, high-purity α-PVT is essential for laboratories requiring exact mass and retention time benchmarks to differentiate thiophene-based designer drugs from their classical phenyl-substituted analogs [1].

Substituting α-PVT with its closest structural analog, α-PVP (where a phenyl ring replaces the thiophene), fundamentally compromises forensic and toxicological workflows. The thiophene ring significantly alters the molecule's electron distribution, directly impacting both the mass spectrometric fragmentation pathways and cytochrome P450 (CYP450) mediated metabolic oxidation. In LC-MS/MS multiple reaction monitoring (MRM), α-PVP produces a characteristic benzoyl cation (m/z 105), whereas α-PVT generates a distinct thiophenoyl-related fragmentation signature. Furthermore, the differing lipophilicity alters chromatographic retention times, meaning a generic cathinone standard cannot be used to establish the precise retention windows required for validated urine or plasma screening methods [1].

MS/MS Fragmentation Signature

In tandem mass spectrometry, the bioisosteric replacement of the phenyl ring with a thiophene ring fundamentally alters the fragmentation pattern compared to α-PVP. While α-PVP yields a prominent benzoyl cation fragment at m/z 105, α-PVT produces a distinct fragmentation profile driven by the thiophene moiety, yielding primary diagnostic fragments such as the thiophenoyl cation at m/z 111. This mass difference is critical for setting up specific Multiple Reaction Monitoring (MRM) transitions. Without the exact α-PVT standard to calibrate the collision energy and validate the transition ratios, laboratories risk false negatives or misidentifications in complex biological matrices [1].

| Evidence Dimension | Characteristic MS/MS Fragment Ion |

| Target Compound Data | Thiophene-derived fragment (m/z 111) and specific α-PVT transitions |

| Comparator Or Baseline | α-PVP (Benzoyl cation, m/z 105) |

| Quantified Difference | Complete divergence in primary diagnostic product ions (+6 Da shift for the acylium ion) |

| Conditions | LC-MS/MS (ESI+) collision-induced dissociation |

Procuring the exact α-PVT standard is mandatory for configuring accurate MRM transitions and avoiding false positives in forensic drug screening.

Phase I Metabolic Pathways

The metabolic fate of α-PVT in human liver microsomes (HLM) differs significantly from its phenyl analog due to the susceptibility of the thiophene ring to specific oxidative pathways. Studies utilizing high-resolution LC-MS/MS demonstrate that α-PVT undergoes reduction of the keto group, lactam formation at the pyrrolidine ring, and specific thiophene-directed hydroxylations. The presence of the thiophene ring alters the site of CYP-mediated oxidation compared to the phenyl ring of α-PVP, resulting in a unique set of Phase I metabolites. Procuring high-purity α-PVT is therefore required for in vitro assays to generate and identify these specific urinary biomarkers for toxicological screening [1].

| Evidence Dimension | Phase I Metabolite Profile |

| Target Compound Data | Specific thiophene-directed oxidation and pyrrolidine hydroxylation products |

| Comparator Or Baseline | α-PVP (Phenyl-directed oxidation profile) |

| Quantified Difference | Distinct structural metabolites requiring specific standard validation |

| Conditions | In vitro human liver microsome (HLM) incubation followed by LC-HRMS |

Toxicology labs must procure α-PVT to accurately map its unique metabolic biomarkers, as α-PVP metabolites cannot serve as analytical surrogates.

Chromatographic Retention Shift

The substitution of a phenyl group with a thiophene group slightly reduces the overall lipophilicity of the molecule, altering its partition coefficient. α-PVT exhibits an XLogP3 of approximately 3.5, which directly influences its interaction with C18 stationary phases in reverse-phase high-performance liquid chromatography (RP-HPLC). This results in a measurable retention time shift compared to α-PVP and other chain-length variants like α-PBT. For automated screening methods relying on precise retention time windows (typically ±0.1 minutes), using a generic or structurally related standard is insufficient for system calibration [1].

| Evidence Dimension | Chromatographic Retention Behavior |

| Target Compound Data | Specific retention time dictated by thiophene-modified LogP (~3.5) |

| Comparator Or Baseline | α-PVP and α-PBT (differing LogP and retention times) |

| Quantified Difference | Measurable shift in RP-HPLC elution time requiring empirical calibration |

| Conditions | Reverse-phase LC (C18 column) with gradient elution |

Exact retention time calibration using the α-PVT standard is critical to meet strict analytical validation criteria in accredited forensic laboratories.

Monoamine Transporter Inhibition Profile

In neurochemical research, α-PVT is utilized to study the structure-activity relationship (SAR) of cathinone bioisosteres. In vitro monoamine transporter assays reveal that α-PVT acts as a potent uptake inhibitor, with a specific rank order of potency at human transporters (often hNET ≥ hDAT > hSERT). This profile is distinct from other synthetic cathinones where DAT affinity typically predominates. Researchers evaluating the impact of thiophene substitution on transporter binding kinetics must procure pure α-PVT to establish an accurate baseline, as crude mixtures or structural analogs will confound the precise IC50 values required for SAR modeling [1].

| Evidence Dimension | Transporter Inhibition Potency (Affinity) |

| Target Compound Data | High potency at hNET and hDAT specific to the thiophene analog |

| Comparator Or Baseline | Other α-pyrrolidinophenones (varying DAT/NET selectivity ratios) |

| Quantified Difference | Distinct transporter selectivity profile driven by the thiophene moiety |

| Conditions | In vitro human monoamine transporter (hDAT, hNET, hSERT) uptake assays |

Pharmacological researchers require pure α-PVT to accurately measure its unique transporter binding kinetics for structure-activity relationship studies.

LC-MS/MS Library Development

Utilizing high-purity α-PVT to establish exact MRM transitions (e.g., targeting the m/z 111 thiophenoyl fragment), collision energies, and retention times for accredited toxicology screening panels, ensuring differentiation from α-PVP [1].

CYP450 Metabolism Studies

Serving as the primary authenticated substrate in human liver microsome (HLM) or hepatocyte incubations to identify and characterize novel phase I and phase II urinary biomarkers specific to thiophene ring oxidation [2].

Chromatographic Method Validation

Providing a precise retention time marker dictated by its specific LogP (~3.5) for the validation of new HPLC or GC-MS methods designed to separate closely related synthetic cathinone analogs in complex biological matrices [3].

Neuropharmacological SAR Profiling

Acting as a bioisosteric reference compound in monoamine transporter (DAT, NET, SERT) binding assays to evaluate the precise impact of thiophene substitution on target affinity and selectivity [4].

References

- [1] In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Biomed. Chromatogr. 2014.

- [2] Toxicometabolomics of Cathinone Derivatives. Anal Bioanal Chem. 2015.

- [3] PubChemLite, Compound Summary for 1400742-66-6 (α-PVT), 2026.

- [4] Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones. ACS Chem Neurosci. 2020.

Purity

XLogP3

Exact Mass

Appearance

Storage

2: Manier SK, Richter LHJ, Schäper J, Maurer HH, Meyer MR. Different in vitro and in vivo tools for elucidating the human metabolism of alpha-cathinone-derived drugs of abuse. Drug Test Anal. 2018 Jan 4. doi: 10.1002/dta.2355. [Epub ahead of print] PubMed PMID: 29314710.

3: Beck O, Bäckberg M, Signell P, Helander A. Intoxications in the STRIDA project involving a panorama of psychostimulant pyrovalerone derivatives, MDPV copycats. Clin Toxicol (Phila). 2018 Apr;56(4):256-263. doi: 10.1080/15563650.2017.1370097. Epub 2017 Sep 12. PubMed PMID: 28895757.

4: Gatch MB, Dolan SB, Forster MJ. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Psychopharmacology (Berl). 2017 Apr;234(8):1237-1245. doi: 10.1007/s00213-017-4562-4. Epub 2017 Feb 16. PubMed PMID: 28210779; PubMed Central PMCID: PMC5364041.

5: Cheong JH, Choi MJ, Jang CG, Lee YS, Lee S, Kim HJ, Seo JW, Yoon SS. Behavioral evidence for the abuse potential of the novel synthetic cathinone alpha-pyrrolidinopentiothiophenone (PVT) in rodents. Psychopharmacology (Berl). 2017 Mar;234(5):857-867. doi: 10.1007/s00213-017-4526-8. Epub 2017 Jan 9. PubMed PMID: 28070621.

6: Byrska B, Stanaszek R, Zuba D. Alpha-PVP as an active component of herbal highs in Poland between 2013 and 2015. Drug Test Anal. 2017 Aug;9(8):1267-1274. doi: 10.1002/dta.2151. Epub 2017 Feb 10. PubMed PMID: 28035764.

7: Eshleman AJ, Wolfrum KM, Reed JF, Kim SO, Swanson T, Johnson RA, Janowsky A. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. J Pharmacol Exp Ther. 2017 Jan;360(1):33-47. Epub 2016 Oct 31. PubMed PMID: 27799294; PubMed Central PMCID: PMC5193076.

8: Wojcieszak J, Andrzejczak D, Woldan-Tambor A, Zawilska JB. Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones. Neurotox Res. 2016 Aug;30(2):239-50. doi: 10.1007/s12640-016-9640-6. Epub 2016 Jun 13. PubMed PMID: 27295059.

9: Odoardi S, Romolo FS, Strano-Rossi S. A snapshot on NPS in Italy: Distribution of drugs in seized materials analysed in an Italian forensic laboratory in the period 2013-2015. Forensic Sci Int. 2016 Aug;265:116-20. doi: 10.1016/j.forsciint.2016.01.037. Epub 2016 Feb 1. PubMed PMID: 26874736.

10: Swortwood MJ, Carlier J, Ellefsen KN, Wohlfarth A, Diao X, Concheiro-Guisan M, Kronstrand R, Huestis MA. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis. 2016;8(1):65-82. doi: 10.4155/bio.15.237. Epub 2015 Dec 9. PubMed PMID: 26648097; PubMed Central PMCID: PMC5493968.

11: Helander A, Beck O, Bäckberg M. Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine. Clin Toxicol (Phila). 2015 Jun;53(5):446-53. doi: 10.3109/15563650.2015.1033630. Epub 2015 Apr 17. PubMed PMID: 25881797.

12: Takayama T, Suzuki M, Todoroki K, Inoue K, Min JZ, Kikura-Hanajiri R, Goda Y, Toyo'oka T. UPLC/ESI-MS/MS-based determination of metabolism of several new illicit drugs, ADB-FUBINACA, AB-FUBINACA, AB-PINACA, QUPIC, 5F-QUPIC and α-PVT, by human liver microsome. Biomed Chromatogr. 2014 Jun;28(6):831-8. doi: 10.1002/bmc.3155. PubMed PMID: 24861751.

13: Kikura-Hanajiri R, Kawamura NU, Goda Y. Changes in the prevalence of new psychoactive substances before and after the introduction of the generic scheduling of synthetic cannabinoids in Japan. Drug Test Anal. 2014 Jul-Aug;6(7-8):832-9. doi: 10.1002/dta.1584. Epub 2013 Dec 26. PubMed PMID: 24573957.

Explore Compound Types

O4Si-4